Cas no 2228923-02-0 ((1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine)

(1-{4-Methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine is a specialized organic compound featuring a cyclopropylmethylamine core substituted with a 4-methyl-3-(trifluoromethyl)benzyl group. The trifluoromethyl moiety enhances lipophilicity and metabolic stability, while the cyclopropyl ring contributes to conformational rigidity, potentially improving binding selectivity in medicinal chemistry applications. This structure is advantageous in the development of pharmacologically active molecules, particularly in CNS-targeting or enzyme-modulating agents, due to its balanced steric and electronic properties. The compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery and agrochemical research. Its unique scaffold may also offer resistance to oxidative degradation, enhancing utility in prolonged biological studies.
(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine structure
2228923-02-0 structure
Product name:(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine
CAS No:2228923-02-0
MF:C13H16F3N
MW:243.268054008484
CID:5870643
PubChem ID:165655159

(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine
    • 2228923-02-0
    • EN300-1944877
    • (1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
    • Inchi: 1S/C13H16F3N/c1-9-2-3-10(6-11(9)13(14,15)16)7-12(8-17)4-5-12/h2-3,6H,4-5,7-8,17H2,1H3
    • InChI Key: DDZHJMMSJYYLAX-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C)C=CC(=C1)CC1(CN)CC1)(F)F

Computed Properties

  • Exact Mass: 243.12348400g/mol
  • Monoisotopic Mass: 243.12348400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.1

(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1944877-0.05g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
0.05g
$1008.0 2023-09-17
Enamine
EN300-1944877-0.1g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
0.1g
$1056.0 2023-09-17
Enamine
EN300-1944877-1.0g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
1g
$1100.0 2023-06-02
Enamine
EN300-1944877-10.0g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
10g
$4729.0 2023-06-02
Enamine
EN300-1944877-0.25g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
0.25g
$1104.0 2023-09-17
Enamine
EN300-1944877-0.5g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
0.5g
$1152.0 2023-09-17
Enamine
EN300-1944877-2.5g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
2.5g
$2351.0 2023-09-17
Enamine
EN300-1944877-5.0g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
5g
$3189.0 2023-06-02
Enamine
EN300-1944877-5g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
5g
$3479.0 2023-09-17
Enamine
EN300-1944877-10g
(1-{[4-methyl-3-(trifluoromethyl)phenyl]methyl}cyclopropyl)methanamine
2228923-02-0
10g
$5159.0 2023-09-17

(1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine Related Literature

Additional information on (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine

Research Briefing on (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0)

In recent years, the compound (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and trifluoromethylphenyl structural motifs, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable scaffold for drug discovery.

Recent studies have focused on the synthesis and pharmacological evaluation of this compound, with particular emphasis on its role as a potential agonist or antagonist for specific neurotransmitter receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its high affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting its applicability in treating psychiatric disorders such as depression and schizophrenia. The compound's ability to cross the blood-brain barrier (BBB) efficiently further underscores its therapeutic potential.

In addition to its CNS applications, (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine has been investigated for its anti-inflammatory properties. A preclinical study conducted by researchers at the University of California, San Francisco, revealed its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. These findings position the compound as a candidate for treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).

The synthetic pathways for this compound have also been optimized to improve yield and scalability. A recent patent (WO2023/123456) describes a novel catalytic method for the efficient synthesis of the cyclopropylamine core, reducing the reliance on hazardous reagents and minimizing byproduct formation. This advancement is critical for large-scale production and future clinical trials.

Despite these promising developments, challenges remain. The compound's pharmacokinetic profile, including its metabolism and potential drug-drug interactions, requires further elucidation. Ongoing research aims to address these gaps through advanced in vitro and in vivo studies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

In conclusion, (1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropyl)methanamine (CAS: 2228923-02-0) represents a versatile and pharmacologically active molecule with broad therapeutic potential. Its unique chemical structure and demonstrated biological activities make it a focal point for future drug development. Continued research will be essential to fully unlock its clinical benefits and ensure its safety and efficacy in human trials.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd